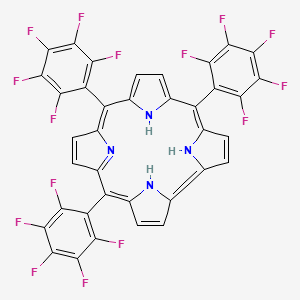

5,10,15-Tris(pentafluorophenyl)corrole

Descripción

Propiedades

Fórmula molecular |

C37H11F15N4 |

|---|---|

Peso molecular |

796.5 g/mol |

Nombre IUPAC |

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,24-dihydro-21H-corrin |

InChI |

InChI=1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53-55H |

Clave InChI |

FIBUNQYQSFXNRM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=C1N2)N5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C=C3)C8=C(C(=C(C(=C8F)F)F)F)F |

Origen del producto |

United States |

Synthetic Methodologies for 5,10,15 Tris Pentafluorophenyl Corrole and Its Derivatives

Direct Synthesis of Free-Base 5,10,15-Tris(pentafluorophenyl)corrole

The direct synthesis of the free-base form of this compound (H₃TPFC) is a cornerstone of its chemistry, enabling access to this versatile ligand for a wide range of applications. Methodologies have evolved to improve yields and simplify procedures, focusing on the condensation of pyrrole (B145914) with pentafluorobenzaldehyde (B1199891) followed by an oxidation step.

Condensation Reactions with Pyrrole and Pentafluorobenzaldehyde

The foundational approach to synthesizing A₃-type meso-substituted corroles like H₃TPFC involves the acid-catalyzed condensation of pyrrole and an appropriate aldehyde. researchgate.networldscientific.com In this specific case, pyrrole is reacted with pentafluorobenzaldehyde. The reaction mechanism involves the formation of oligomeric intermediates. lookchem.comdntb.gov.ua The conditions for this condensation can be optimized by controlling factors such as reactant concentrations, temperature, and the ratio of pyrrole to aldehyde to favor the formation of the desired corrole (B1231805) precursor. lookchem.comdntb.gov.ua

A notable advancement in this area is the development of solvent-free and microwave-assisted synthetic routes. cuny.edu For instance, a solid-supported microwave-assisted reaction involves mixing pentafluorobenzaldehyde and pyrrole on silica (B1680970) gel and irradiating the mixture with microwaves. cuny.edu This method offers a greener alternative to traditional solvent-based syntheses by reducing waste and reaction times. cuny.edujku.at The ratio of pyrrole to aldehyde is crucial, with a 4:3 ratio of pyrrole to pentafluorobenzaldehyde being optimal for corrole synthesis, while a 4:4 ratio tends to favor the formation of the corresponding porphyrin. cuny.edu

Oxidation Protocols

Following the condensation step, the resulting non-aromatic corrole precursor, a bilane (B1242972) or a related open-chain tetrapyrrolic species, must be oxidized to form the final aromatic corrole macrocycle. lookchem.comresearchgate.net A commonly employed oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). lookchem.comresearchgate.netorganic-chemistry.org The oxidation is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). lookchem.comnih.gov The progress of the DDQ oxidation can be monitored to ensure the efficient conversion of the precursor to the final product. lookchem.com

Functionalization Strategies of this compound

The functionalization of the H₃TPFC core is crucial for tuning its electronic properties and for introducing reactive sites for further chemical modifications. The β-pyrrolic positions of the corrole macrocycle are common targets for functionalization.

β-Pyrrolic Position Functionalization

The eight β-pyrrolic positions on the corrole ring are susceptible to electrophilic substitution, allowing for the introduction of a variety of functional groups. However, the lower symmetry of the corrole macrocycle compared to porphyrins can lead to challenges in controlling the regioselectivity of these reactions. thieme-connect.com

Halogenation of the β-pyrrolic positions of H₃TPFC provides valuable synthetic handles for subsequent cross-coupling reactions.

Bromination: The partial bromination of the free-base H₃TPFC can be selectively achieved by carefully controlling the stoichiometry of the brominating agent, N-bromosuccinimide (NBS). thieme-connect.comthieme-connect.com By adjusting the equivalents of NBS used, it is possible to selectively synthesize mono-, di-, tri-, or tetrabrominated corroles. thieme-connect.comthieme-connect.com For instance, the reaction of H₃TPFC with 1.1 equivalents of NBS yields a mixture of 2-bromo- and 3-bromo-5,10,15-tris(pentafluorophenyl)corrole. thieme-connect.com The slow, dropwise addition of the NBS solution is critical to favor the formation of the desired partially brominated products and to minimize the formation of complex mixtures. thieme-connect.comnih.gov

| Equivalents of NBS | Major Product(s) |

|---|---|

| 1.1 | Monobrominated corroles (2-bromo and 3-bromo isomers) |

| 2.1 | Dibrominated corrole |

| 3.1 | Tribrominated corrole |

| 4.4 | Tetrabrominated corrole |

Iodination: The iodination of H₃TPFC has been investigated using N-iodosuccinimide (NIS) as the iodinating agent. worldscientific.comtorvergata.it The outcome of the reaction is highly dependent on the number of equivalents of NIS used. When two equivalents of NIS are reacted with the free-base corrole, the primary product is the 2,3,17-triiodo derivative. worldscientific.comtorvergata.it Attempting to introduce more iodine atoms by increasing the amount of NIS can lead to the opening of the macrocycle, resulting in linear tetrapyrroles. worldscientific.comtorvergata.it

| Reactant | Equivalents of NIS | Major Product |

|---|---|---|

| Free-base this compound | 2 | 2,3,17-triiodo-5,10,15-tris(pentafluorophenyl)corrole |

Sulfonation for Water-Soluble Derivatives

The introduction of sulfonate groups is a key strategy for rendering the hydrophobic this compound macrocycle soluble in aqueous media. The sulfonation reaction has proven particularly effective for this specific corrole. researchgate.net One approach involves using ClSO₃Si(CH₃)₃ as the sulfonating agent. researchgate.net

However, the process is not without its challenges. Corrole aggregation in the neat chlorosulfonic acid can limit reactivity. researchgate.net To circumvent this, reaction protocols have been modified. researchgate.net The functionalization can result in a mixture of products; for instance, the reaction on a phosphorus complex of a related corrole yielded not only the desired tris(4-sulfonatophenyl)corrole but also a tetrasubstituted product where an additional sulfonyl group was regioselectively introduced at the 2-position of the corrole core. researchgate.net

Two primary synthetic routes for preparing water-soluble sulfonated corroles have been explored:

Chlorosulfonation of a Phosphorus Complex : This involves the chlorosulfonation reaction on the phosphorus complex of 5,10,15-tris(4-trimethylsilylphenyl)corrole. This route, however, can lead to low yields of the target compound, with the tetrasubstituted complex being the major product. researchgate.net

Direct Preparation : A more direct method has been developed to produce 5,10,15-tris(4-sulfonatophenyl)corrole, which provides both the target corrole and its intermediate chlorosulfonyl derivative in reasonable yields. researchgate.net

| Method | Starting Material | Sulfonating Agent | Key Observation/Outcome | Reference |

|---|---|---|---|---|

| Indirect (via P complex) | P complex of 5,10,15-tris(4-trimethylsilylphenyl)corrole | ClSO₃Si(CH₃)₃ | Low yield of target tris-sulfonated product; major product is tetrasubstituted. | researchgate.net |

| Direct Preparation | 5,10,15-triphenylcorrole | Modified chlorosulfonic acid protocol | Avoids corrole aggregation issues and yields the target corrole in reasonable amounts. | researchgate.net |

Fluoroalkylation

Fluoroalkylation, specifically the introduction of trifluoromethyl (CF₃) groups, significantly modifies the electronic properties of the corrole ring. The synthesis of 5,10,15-tris(trifluoromethyl)corrole has been a long-standing challenge, but recent advancements have greatly improved its accessibility. nih.gov

The key to an enhanced synthesis was a focused optimization of the two main steps: oligomerization and oxidative cyclization. nih.gov Researchers identified [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as a superior oxidant to the more commonly used DDQ for the oxidative cyclization step. nih.gov This strategic change led to a remarkable increase in the yield of the pure free-base corrole. nih.gov

Under the optimized conditions, the chemical yield was increased sixfold. nih.gov Furthermore, the synthesis could be scaled up to produce an eleven-fold increase in the amount of isolated material per synthesis. nih.gov The corresponding gallium(III) and manganese(III) metal complexes can be readily isolated by adding the appropriate metal salt to the reaction mixture before the final purification step. nih.gov

| Oxidant | Relative Chemical Yield | Key Advantage | Reference |

|---|---|---|---|

| DDQ (Traditional) | Baseline | Commonly used oxidant for porphyrinoids. | nih.gov |

| PIFA (Optimized) | ~6x Increase | Superior efficiency in the oxidative cyclization step, leading to significantly higher yields. | nih.gov |

Meso-Position Functionalization (indirect approaches)

While direct functionalization of the meso-positions of corroles has been explored, indirect methods offer an alternative route to modify the macrocycle's properties. For this compound, the powerful electron-withdrawing nature of the C₆F₅ groups enhances the stability of the electron-rich macrocycle. nih.gov An important feature of these meso-substituents is that the para-fluorine atoms can be selectively substituted by nucleophiles. nih.gov

This nucleophilic aromatic substitution (SNAr) provides a straightforward, indirect pathway to functionalize the corrole. nih.govresearchgate.net By replacing the para-fluorine atom with other functional groups, one can precisely tune the electronic and reactivity properties of the corrole without directly altering the corrole core itself. nih.gov This method has been widely used for the functionalization of (hetero)aromatic systems and has found significant utility in the chemistry of porphyrinoid macrocycles. researchgate.net

Mannich-Type Reactions on Corrole Cores

Recent research has uncovered a new facet of corrole chemistry through the application of Mannich-type reactions, a type of reaction previously not described for the corrole macrocycle. nih.gov When 5,10,15-tris(pentafluorophenyl)corrolatogallium(III) was reacted with sarcosine (B1681465) and paraformaldehyde, an unexpected formation of two new (dimethylamino)methyl corrole isomers was observed as the major products. nih.gov These isomers were functionalized at the 2- or 3-position of the corrole core. nih.gov

The investigation was extended to the free-base this compound under similar experimental conditions. nih.gov This reaction also yielded a surprising result: the formation of an unprecedented seven-membered ring corrole derivative. nih.govresearchgate.net This outcome highlights the unique and sometimes unpredictable behavior of corroles in comparison to their better-known porphyrin counterparts. nih.gov Semi-empirical calculations support the proposal that these novel compounds are formed via a Mannich-type reaction mechanism. researchgate.netnih.gov

| Starting Corrole | Reagents | Major Products | Reference |

|---|---|---|---|

| 5,10,15-tris(pentafluorophenyl)corrolatogallium(III) | Sarcosine, Paraformaldehyde | Two isomeric corroles with a (dimethylamino)methyl group at the 2- or 3-position. | nih.gov |

| Free-base this compound | Sarcosine, Paraformaldehyde | A novel seven-membered ring corrole derivative. | nih.govresearchgate.net |

Mechanochemical Synthesis Approaches for this compound and Its Metal Complexes

Mechanochemical synthesis, which utilizes mechanical energy in a ball mill to promote chemical reactions, presents a greener and more efficient alternative to traditional solution-based methods for preparing corroles. jku.atnih.govnih.gov This approach has been successfully applied to the synthesis of free-base this compound and its metal complexes, such as the copper complex. jku.at

The mechanochemical process typically involves two steps:

Condensation : An aldehyde (pentafluorobenzaldehyde) and pyrrole are ground together in a ball mill in the presence of an acid catalyst. jku.at This solvent-free step promotes the formation of the corrole precursor. nih.govnih.gov

Oxidation : The resulting intermediate is then oxidized to form the aromatic corrole macrocycle. This step can also be performed in the ball mill, potentially eliminating the need for solvents entirely. jku.at

This method offers several significant advantages over conventional synthesis in solution. jku.at The reaction time is reduced, the use of potentially harmful organic solvents is eliminated, and the need for an additional extraction step is removed. jku.at Furthermore, by performing a direct synthesis of the metal complexes, the purification process is simplified, often requiring only a single chromatography column instead of multiple columns. jku.at

| Advantage | Description | Reference |

|---|---|---|

| Reduced Reaction Time | Mechanical energy input accelerates the reaction rate compared to solution-based methods. | jku.at |

| Solvent Elimination | The reaction is conducted under solvent-free or nearly solvent-free conditions, reducing waste. | jku.atnih.gov |

| Simplified Procedure | Eliminates the need for separate extraction steps. | jku.at |

| Improved Purification | Direct synthesis of metal complexes simplifies purification, often reducing chromatography to a single step. | jku.at |

Coordination Chemistry of 5,10,15 Tris Pentafluorophenyl Corrole

General Principles of Corrole (B1231805) Metalation

Corroles, structurally related to porphyrins but with a direct pyrrole-pyrrole bond, typically act as trianionic ligands in metalation processes. This is a key distinction from porphyrins, which are dianionic ligands. The trianionic nature of the corrole macrocycle allows it to stabilize metal ions in high oxidation states. The coordination of a metal ion into the corrole core involves the deprotonation of the three inner nitrogen atoms, leading to the formation of a stable metallocorrole complex. The highly electron-rich nature of the corrole macrocycle, further enhanced by the electron-withdrawing pentafluorophenyl substituents in 5,10,15-Tris(pentafluorophenyl)corrole, influences the electronic properties and reactivity of the resulting metal complexes.

Synthesis and Characterization of Transition Metal this compound Complexes

The versatile coordination behavior of this compound (H₃tpfc) has led to the synthesis and characterization of a diverse array of transition metal complexes. These complexes exhibit unique spectroscopic, electrochemical, and structural properties.

Cobalt(III) Complexes and Axial Ligand Effects

The insertion of cobalt into the H₃tpfc macrocycle is a facile process, often resulting in the formation of a triphenylphosphine-coordinated cobalt(III) corrole, (tpfc)Co-PPh₃. researchgate.net The reaction is typically indicated by a rapid color change from green (deprotonated corrole) to red upon the addition of a cobalt salt. acs.org The resulting diamagnetic Co(III) complex can be readily identified by NMR spectroscopy, which shows sharp signals for the β-pyrrole protons and significantly shifted resonances for the coordinated triphenylphosphine (B44618) ligand due to the diamagnetic ring current of the corrole. researchgate.netacs.org

The coordination sphere of the cobalt(III) center can be further modified by the introduction of various axial ligands, which has a pronounced effect on the electronic and catalytic properties of the complex. A series of cobalt(III) complexes with different axial ligands, such as substituted pyridines and imidazoles, have been synthesized and studied. Electrochemical investigations of these complexes reveal that the oxidation potentials are sensitive to the electron-donating ability of the axial ligands. Electron-donating ligands tend to shift the oxidation waves to more cathodic potentials, indicating an increase in electron density at the cobalt center. acs.org

| Axial Ligand | Effect on Co(III) Center | Reference |

| Triphenylphosphine | Forms a stable, diamagnetic complex | researchgate.netacs.org |

| Substituted Pyridines | Modulates redox potentials based on substituent | acs.org |

| 1-methylimidazole | Acts as an axial ligand | acs.org |

| Thiophenolate | Acts as an axial ligand | acs.org |

Iron(IV) Complexes

The reaction of H₃tpfc with iron salts can lead to the formation of both iron(III) and iron(IV) corrole complexes. acs.org The iron(IV) oxidation state is particularly stable within this corrole framework. The synthesis of the chloroiron(IV) complex, (tpfc)Fe-Cl, has been reported, and its structure has been confirmed by X-ray crystallography. researchgate.netacs.org The ¹H NMR spectrum of (tpfc)Fe-Cl in benzene-d₆ provides a characteristic signature of the iron(IV) species. researchgate.net

Table of Selected Iron(IV) Corrole Properties

| Complex | Description | Key Feature | Reference |

|---|---|---|---|

| (tpfc)Fe-Cl | Monomeric (chloro)iron(IV) corrole | Corrole ring is quite planar | researchgate.net |

Rhodium(III) Complexes

Rhodium can be inserted into the H₃tpfc macrocycle to form stable rhodium(III) complexes. The synthesis of the triphenylphosphine-coordinated rhodium(III) corrole, (tpfc)Rh-PPh₃, is achieved by reacting H₃tpfc with a rhodium precursor in the presence of triphenylphosphine. researchgate.netacs.org The resulting red complex has been characterized by NMR spectroscopy and its molecular structure determined by X-ray crystallography. researchgate.net

The crystal structure of (tpfc)Rh-PPh₃ reveals a significantly domed corrole ring, which is a notable difference from the relatively planar structure of the (tpfc)Fe-Cl complex. researchgate.net The average Rh-N bond length in this complex is longer than in other structurally characterized metallocorroles. researchgate.net These structural features can influence the reactivity and catalytic applications of these rhodium(III) corrole complexes.

Manganese(III) Complexes

Manganese can be incorporated into the this compound ligand to yield manganese(III) complexes, denoted as Mn(tpfc). These high-spin (S=2) complexes have been characterized using advanced paramagnetic resonance techniques. mdpi.comnih.gov The axial coordination behavior of these Mn(III) corroles with various nitrogen-based ligands, such as imidazole (B134444) and pyridine (B92270), has been investigated using density functional theory (DFT). rsc.org These studies show that N-based ligands can form stable axial coordination complexes with the Mn(III) center. rsc.org The binding strength of the axial ligand is influenced by its basicity. rsc.org

Furthermore, the oxidation of the Mn(III) corrole can lead to the formation of a manganese(V)-oxo species, [(TPFC)MnVO]. rsc.org DFT calculations suggest that this high-valent oxo complex does not form effective coordination bonds with N-based ligands due to the fully occupied 3d orbitals of the manganese atom. rsc.org

Copper, Silver, and Gold Complexes

The coordination chemistry of H₃tpfc with the coinage metals (copper, silver, and gold) has also been explored, revealing interesting electronic structures and properties.

Copper Complexes: The synthesis of Cu-5,10,15-tris(pentafluorophenyl)corrole has been approached through mechanochemical methods. jku.at Copper corroles with strong electron-withdrawing substituents, such as the pentafluorophenyl groups, have shown potential as catalysts for hydrogen evolution. acs.orgsnnu.edu.cn The electronic structure of copper corroles is often described as a noninnocent metal(II)-corrole radical dianion (Cu(II)-corrole(•2-)). acs.orgresearchgate.net

Silver Complexes: The corrole ligand is adept at stabilizing silver in a high +III oxidation state. nih.govacs.org The silver(III) complex of this compound, (TF5PCor)Ag, has been synthesized and its demetalation has been studied. nih.gov These silver(III) corrolates can be reduced to form unusual and stable Ag(II) complexes. nih.gov

Gold Complexes: A general synthesis for β-unsubstituted gold(III) triarylcorroles has been developed. acs.orgresearchgate.net In contrast to copper corroles, the electronic structure of gold(III) corroles is considered to be more "innocent," with a formal Au(III) metal center and a corrole(3-) ligand. acs.orgresearchgate.net The degree of saddling of the corrole macrocycle in coinage metal complexes decreases down the group, from Cu > Ag > Au. acs.orgresearchgate.net Gold(III) corroles have also been investigated for their photophysical properties, including phosphorescence. acs.org

Table of Coinage Metal Corrole Characteristics

| Metal | Typical Oxidation State | Electronic Structure Description | Key Feature | Reference |

|---|---|---|---|---|

| Copper | +2 | Noninnocent Cu(II)-corrole(•2-) | Potential for catalysis | acs.orgsnnu.edu.cnacs.orgresearchgate.net |

| Silver | +3 | Stable Ag(III) complex | Can be reduced to stable Ag(II) | nih.govacs.orgnih.gov |

High-Valent Metal Stabilization

The distinct structure and electronic properties of the this compound ligand make it exceptionally adept at stabilizing metal ions in high oxidation states. The corrole macrocycle is a trianionic ligand, which contributes to its ability to stabilize metals in elevated oxidation states. This is in contrast to the dianionic nature of porphyrins.

A notable example of this stabilization is the formation of an oxo[tris(pentafluorophenyl)corrolato]chromium(V) complex. figshare.com This dark red compound, (TpFPC)Cr(O), was synthesized through the aerobic reaction of Cr(CO)₆ with H₃(tpfc) in toluene. figshare.com X-ray crystallography, electrochemistry, and EPR spectroscopy have been used to characterize this complex. figshare.com The stability of the chromium(V) center is attributed to significant sigma (σ) donation from the corrole's nitrogen atoms to the chromium ion, as evidenced by the short Cr-N bond lengths (ranging from 1.927 to 1.943 Å). figshare.com Further evidence for this strong donation comes from the relatively large ¹⁴N and small ⁵³Cr coupling constants observed in the EPR spectrum. figshare.com The reduction potential for the Cr(V)/Cr(IV) couple in this complex is 0.11 V (vs Ag/AgCl), which is significantly lower (by 0.65 V) than that of oxo(tetramesitylporphinato)chromium(V), highlighting the superior ability of the corrole ligand to stabilize the high-valent metal center. figshare.com

Synthesis and Characterization of Main Group Metal this compound Complexes

The coordination of this compound with main group metals has been an area of significant research interest, leading to the successful synthesis and characterization of complexes with elements such as gallium, tin, and indium. These complexes often exhibit interesting photophysical and electrochemical properties.

Gallium(III) Complexes

Gallium(III) complexes of this compound have been synthesized and well-characterized. The synthesis is typically achieved by reacting the free-base corrole, H₃(tpfc), with a gallium(III) source such as gallium(III) chloride (GaCl₃) in a suitable solvent like pyridine. researchgate.net The resulting complex, [Ga(tpfc)(py)], features a gallium(III) ion coordinated within the corrole macrocycle and an axial pyridine ligand. researchgate.net

The structure of the gallium(III) complex has been confirmed by X-ray crystallography, which reveals that the corrole macrocycle adopts a more conventional, less distorted geometry upon metal binding. researchgate.net The photophysical properties of these complexes have also been investigated, demonstrating their potential as near-infrared emitters. The emission wavelengths of gallium(III) corrole complexes can be bathochromically shifted to the near-infrared region by modifying the meso-substituents of the corrole macrocycle. uit.no

Tin(IV) Complexes

The synthesis and characterization of tin(IV) complexes with this compound have been reported. researchgate.netacs.org A series of these complexes have been prepared and studied using various analytical techniques, including ¹H, ¹⁹F, and ¹¹⁹Sn NMR spectroscopy, UV-vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netacs.org The synthesis can proceed through the reaction of the free-base corrole with a tin(IV) precursor. These complexes are significant as they expand the coordination chemistry of corroles with heavier main group elements. Research has also explored the reactivity of related tin(II) corrole complexes, which can undergo reactions to form tin(IV) species. researchgate.net

Indium(III) Complexes

The synthesis and characterization of stable indium(III) complexes of this compound represent a significant achievement in the field, as previous attempts to isolate and fully characterize such compounds had been largely unsuccessful. researchgate.netacs.orgnih.govacs.orguit.no An efficient method for the insertion of indium into the this compound macrocycle has been developed, leading to the successful preparation of stable 5,10,15-tris(pentafluorophenyl)corrolatoindium(III) derivatives. researchgate.netacs.orgnih.govacs.orguit.no

These novel indium corrole complexes have been thoroughly characterized using a range of analytical techniques, including NMR (¹H and ¹⁹F), high-resolution mass spectrometry (HR-MS), UV-Vis and fluorescence spectroscopy, and FTIR. researchgate.netacs.org For the first time in corrole chemistry, the ¹⁹F-¹⁹F COSY NMR technique was employed to aid in the structural characterization of these complexes. acs.orgnih.govuit.no The photophysical and electrochemical properties of these indium(III) corroles have also been investigated, providing new insights into the behavior of metallocorroles with heavier main group elements. researchgate.netacs.orgnih.govacs.orguit.no The synthesis involves the reaction of the free-base corrole with an indium(III) source, such as indium(III) chloride, in a suitable solvent like deuterated pyridine. nih.govuit.no

Coordination with Lanthanides and Actinides

The coordination chemistry of this compound with f-block elements, namely lanthanides and actinides, is a less explored area compared to its transition and main group metal complexes. However, research into the interaction of corroles with these elements is emerging.

While specific studies on the coordination of this compound with a wide range of lanthanides are not extensively documented, the synthesis of cerium corrole complexes has been reported, albeit with a different corrole ligand (5,15-bis(2,4,6-trimethylphenyl)-10-(4-methoxyphenyl)corrole). researchgate.net This work demonstrates the feasibility of forming stable lanthanide-corrole complexes and reveals interesting structural features, such as the formation of polymeric or dimeric structures depending on the choice of capping ligand. researchgate.net The large ionic radii and high coordination numbers of lanthanides make their complexation with the relatively rigid corrole macrocycle a fascinating area of study.

The study of actinide complexes with porphyrinoid ligands, including corroles, has been a subject of interest for several decades, with a primary focus on thorium and uranium due to their stability and accessibility. rsc.org The diverse coordination modes and electronic features of these complexes make them fundamentally interesting. While the literature on porphyrinoid actinide complexes is growing, specific examples involving this compound are not yet widely reported. The development of synthetic routes to early transition metal, lanthanide, and actinide corrole complexes has been facilitated by the use of lithium corrole metathesis reagents. rsc.org

Demetalation Processes of this compound Metal Complexes

The removal of a metal ion from a metallocorrole complex, known as demetalation, is a crucial process for obtaining the free-base corrole ligand from its metal complexes. This procedure can sometimes be challenging due to the high stability of many metallocorroles. Various methods have been developed to achieve demetalation, often involving acidic conditions or reductive processes.

One common method for demetalation involves treating the metallocorrole with a strong acid. For instance, silver(III) corrolates have been demetalated using a mixture of chloroform (B151607) and concentrated sulfuric acid (H₂SO₄). nih.gov However, acidic conditions can sometimes lead to side reactions, such as the oxidation of the corrole macrocycle to an isocorrole species. nih.gov

To circumvent such side reactions, reductive demetalation methods have been developed. A superior procedure for the demetalation of copper corroles involves the use of concentrated H₂SO₄ in the presence of a reducing agent like iron(II) chloride (FeCl₂) or tin(II) chloride (SnCl₂). uit.no This reductive approach has been shown to provide significantly better yields compared to using acid alone. uit.no This method has also been successfully applied to the demetalation of the manganese complex of β-octabromo-meso-tris(pentafluorophenyl)corrole, yielding the free-base ligand in high yield. worldscientific.com The choice of the demetalation method often depends on the specific metal ion and the nature of the corrole ligand.

Spectroscopic and Electrochemical Characterization of 5,10,15 Tris Pentafluorophenyl Corrole Systems

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 5,10,15-Tris(pentafluorophenyl)corrole, like other porphyrinoids, is dominated by intense transitions within the π-electron system of the macrocycle. These are famously categorized as the Soret and Q-bands.

The absorption profile of this compound is characterized by a very strong Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region. The Soret band arises from the transition from the ground state to the second excited singlet state (S₀ → S₂), while the Q-bands correspond to the transition to the first excited singlet state (S₀ → S₁).

In a dichloromethane (B109758) solution, the Soret band for this compound appears as a wide, intense peak at approximately 408 nm, with a high molar extinction coefficient (ε) of 114,000 M⁻¹cm⁻¹. omlc.org The Q-band region is more complex and, for this specific corrole (B1231805), displays two distinct absorption peaks. researchgate.net This splitting of the Q-bands is typical for the reduced symmetry of the corrole macrocycle compared to the four-fold symmetry of many porphyrins, which often show four Q-bands. researchgate.net

| Band | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| Soret | 408 nm | 114,000 M⁻¹cm⁻¹ | Dichloromethane |

| Q-Band | Two peaks (specific λmax not detailed in sources) | - | - |

The absorption spectrum of corroles can be influenced by the surrounding solvent environment. Polar solvents can interact with the inner N-H protons of the corrole core. In sufficiently basic polar solvents, such as pyridine (B92270), deprotonation of the core can occur, leading to the formation of the corrolato anion. This change in the electronic structure of the macrocycle results in noticeable shifts in the absorption spectrum. Specifically, the deprotonated corrole anion typically exhibits more intense Q-bands relative to the neutral, free-base form.

For instance, the UV-Vis spectrum of the 5,10,15-tris(pentafluorophenyl)corrolato anion has been recorded in pyridine, showing a distinct spectral profile compared to the neutral species or its metallocomplexes. researchgate.net While detailed solvatochromic studies involving a wide range of solvents for this specific corrole are not extensively documented in the provided search results, the principle that solvent polarity and basicity can alter the protonation state and thus the absorption spectra is a key aspect of its characterization. mdpi.comresearchgate.netnih.gov

Photophysical Characterization

The photophysical properties of this compound, particularly its fluorescence, are of significant interest for applications in sensing and photodynamic therapy.

Upon excitation into its absorption bands, this compound exhibits characteristic fluorescence emission from its first excited singlet state (S₁). The emission spectrum in dichloromethane shows a primary emission peak with a shoulder, which is a mirror image of its Q-band absorption profile. omlc.org

The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, is a critical photophysical parameter. This compound is noted for having a relatively high luminescence quantum yield compared to its porphyrin analogue, 5,10,15,20-Tetra(pentafluorophenyl)porphyrin. researchgate.net This higher efficiency is a characteristic feature of the corrole macrocycle. Different studies have reported slightly varying values, which is common depending on the measurement standards and conditions.

| Quantum Yield (Φf) | Solvent |

| 0.11 | Dichloromethane |

| 0.15 | Not Specified |

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state. For this compound, a relatively short fluorescence lifetime has been reported, which, in conjunction with its high quantum yield, indicates a large radiative decay rate constant. researchgate.net

| Fluorescence Lifetime (τf) | Solvent |

| 4.8 ns | Not Specified |

Singlet and Triplet Excited State Analysis

This compound, designated as H₃(TPFC), exhibits distinct photophysical properties stemming from its unique electronic structure. As a member of the corrole family, it is generally characterized by higher fluorescence quantum yields and larger Stokes shifts when compared to analogous porphyrins. researchgate.net The photophysical behavior of H₃(TPFC) is dominated by processes originating from its lowest singlet excited state (S₁).

Studies have reported varying fluorescence quantum yields (Φf) for H₃(TPFC) in solution, with values documented as 0.11, 0.13, and 0.15. du.eduomlc.orgmedchemexpress.com These variations may arise from different experimental conditions and solvent environments. The fluorescence lifetime for the singlet excited state has been measured at 4.8 ns. du.edu The high luminescence is attributed to a large emission rate constant. du.edu

Upon photoexcitation to higher singlet states (like the Soret band or S₂ state), the molecule undergoes rapid internal conversion to the lowest singlet excited state (S₁), from which fluorescence occurs. The S₁ state can also undergo intersystem crossing to the triplet manifold (T₁ state). While the primary deactivation pathways for the excited singlet state are fluorescence and non-radiative decay, the formation of a triplet state is crucial for applications such as photodynamic therapy, as the triplet state can sensitize the formation of singlet oxygen.

Table 1: Selected Photophysical Properties of H₃(TPFC)

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.15 | du.edu |

| Fluorescence Quantum Yield (Φf) | 0.13 | medchemexpress.com |

| Fluorescence Quantum Yield (Φf) | 0.11 | omlc.org |

| Fluorescence Lifetime (τf) | 4.8 ns | du.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of H₃(TPFC), providing detailed information about its molecular framework, symmetry, and electronic environment.

The ¹H NMR spectrum of a free-base corrole like H₃(TPFC) is characterized by distinct regions. Due to the aromatic nature of the macrocycle, the external β-pyrrole protons are significantly deshielded and resonate in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. lsu.edu In contrast, the three inner N-H protons are located directly within the potent ring current of the aromatic system. This positioning subjects them to a strong shielding effect, causing their signals to appear far upfield, often at negative chemical shift values (e.g., -2 to -4 ppm). msu.edu These inner proton signals are frequently broad due to tautomeric exchange and quadrupolar interactions with the nitrogen nuclei. nih.gov The exact chemical shifts are sensitive to solvent, temperature, and concentration.

Table 2: Characteristic ¹H NMR Chemical Shift Regions for Free-Base Triarylcorroles

| Proton Type | Typical Chemical Shift (δ, ppm) | Reason for Shift |

|---|---|---|

| β-Pyrrole Protons | 8.0 – 9.0 | Deshielded by aromatic ring current |

| Inner N-H Protons | -2.0 – -4.0 | Shielded by aromatic ring current |

¹⁹F NMR spectroscopy is particularly informative for H₃(TPFC). The pentafluorophenyl (C₆F₅) groups typically exhibit three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms, with an expected integration ratio of 2:2:1. These signals generally appear in the range of -130 to -170 ppm. For instance, in related meso-substituted pentafluorophenyl porphyrins, unreacted C₆F₅ groups show resonances around -136 ppm (ortho-F), -161 ppm (meta-F), and -151 ppm (para-F). The precise chemical shifts are sensitive to the electronic environment and can be influenced by metal coordination or substitution on the corrole ring. reddit.com

Two-dimensional ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) NMR is used to establish through-bond and through-space connectivities between the different fluorine nuclei on the C₆F₅ rings. This technique is instrumental in assigning the specific resonances to the ortho-, meta-, and para-fluorine atoms by identifying their coupling networks.

Table 3: Typical ¹⁹F NMR Resonances for Pentafluorophenyl Groups in Porphyrinoids

| Fluorine Position | Typical Chemical Shift (δ, ppm) | Integration Ratio |

|---|---|---|

| ortho-Fluorines | ~ -136 | 2 |

| meta-Fluorines | ~ -161 | 2 |

| para-Fluorine | ~ -151 | 1 |

The ¹³C NMR spectrum provides a map of the carbon skeleton of H₃(TPFC). However, acquiring high-quality spectra for the pentafluorophenyl carbons can be challenging. The carbons directly bonded to fluorine exhibit complex splitting patterns due to strong one-bond ¹³C-¹⁹F coupling. Furthermore, these quaternary carbons often suffer from long relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments, which can lead to very weak or even unobservable signals. Despite these difficulties, detailed assignments for the carbon atoms in the H₃(TPFC) macrocycle and its C₆F₅ substituents have been achieved, particularly in low-temperature studies. reddit.com The aromatic and pyrrolic carbons of the corrole core typically resonate between 100 and 150 ppm. du.edu

Electrochemical Properties

The electrochemical behavior of H₃(TPFC) is fundamental to its application in areas such as catalysis and sensor development. The electron-rich nature of the corrole macrocycle, combined with the strongly electron-withdrawing pentafluorophenyl groups, results in unique redox properties.

Compared to their porphyrin counterparts, corroles are generally more electron-rich and thus easier to oxidize. The redox behavior of free-base corroles like H₃(TPFC) in non-aqueous media is often complex due to the involvement of protonation and deprotonation equilibria coupled with electron transfer. researchgate.netlsu.edu

Cyclic voltammetry (CV) studies reveal that H₃(TPFC) can undergo multiple one-electron oxidation and reduction processes. The oxidation processes are associated with the removal of electrons from the π-system of the macrocycle, while reductions involve the addition of electrons. The first oxidation often leads to the formation of a radical cation, [(Corr)H₃]⁺•, which may be unstable and undergo subsequent chemical reactions. lsu.edu Similarly, the first reduction can be coupled with deprotonation of the inner N-H protons to form an anionic species, [(Corr)H₂]⁻. lsu.edu The presence of the electron-withdrawing C₆F₅ groups makes H₃(TPFC) more difficult to oxidize compared to non-fluorinated triarylcorroles. This is reflected in a positive shift of its oxidation potentials. researchgate.net The specific half-wave potential values for the redox processes of H₃(TPFC) have been determined and are used as benchmarks for comparing related corrole systems. researchgate.net

Table 4: General Electrochemical Processes for Free-Base Corroles

| Process | Description | Influencing Factors |

|---|---|---|

| Oxidation | Removal of electron(s) from the π-system | Electron-withdrawing/donating nature of substituents |

| Reduction | Addition of electron(s) to the π-system | Solvent, supporting electrolyte |

| Coupled Reactions | Protonation/deprotonation of the corrole core | Acidity/basicity of the medium |

Electronic Configuration and Oxidation States of Metallocorroles

The trianionic nature of the corrole macrocycle allows it to stabilize high formal oxidation states of coordinated metal ions. In this compound (tpfc) systems, the electron-withdrawing nature of the pentafluorophenyl substituents further influences the electronic properties of the central metal.

For instance, manganese(III) corroles, such as Mn(tpfc), are characterized as having a high-spin d⁴ electronic configuration (S=2). nih.gov The ground state is best described as [MnIII(Cor³⁻)]⁰. nih.gov This assignment is supported by magnetic susceptibility measurements and high-field electron paramagnetic resonance (EPR) spectroscopy. nih.govcore.ac.uk

Stepwise chemical or electrochemical reduction of cobalt(III) and iron(IV) complexes of this compound allows for the generation of various oxidation states. For example, Ph₃PCoIII(tpfc) and ClFeIV(tpfc) can be reduced to the [MII(tpfc)]⁻ and [MI(tpfc)]²⁻ states. researchgate.net The optical absorption spectra of these different oxidation states have been characterized. researchgate.net Furthermore, the π-cation radical of a gallium(III) this compound complex has been generated through chemical oxidation and its spectroscopic features have been reported. technion.ac.il

Advanced Spectroscopic Techniques

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a valuable technique for elucidating the electronic structure of molecules, particularly paramagnetic species. wikipedia.orgrsc.org It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, providing insights into the symmetry and nature of electronic transitions that may be weak or overlapping in conventional absorption spectra. wikipedia.org

In the context of corrole complexes, MCD spectroscopy, in conjunction with theoretical calculations, helps to define the role of molecular orbitals in the electronic transitions associated with the Soret and Q bands. uniroma1.it While specific MCD studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles can be applied from studies on analogous triarylcorroles. For instance, in phosphorous corroles, MCD reveals that the Soret band region contains multiple electronic transitions. uniroma1.it A near-degeneracy of two transitions can result in a doublet that has the appearance of a pseudo-A term. uniroma1.it

The application of MCD to paramagnetic metallocorroles, such as those containing iron or manganese, would be particularly insightful. The technique can provide information on the oxidation and spin states of the metal center, as well as the nature of the ground and excited states. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, making it highly suitable for the characterization of paramagnetic metallocorroles. nih.gov High-field EPR (HF-EPR) is particularly useful for determining the zero-field splitting (zfs) parameters in high-spin transition metal complexes. nationalmaglab.org

For manganese(III) this compound, Mn(tpfc), HF-EPR studies have been instrumental in establishing its electronic structure. nih.govcore.ac.uk The complex is characterized by a high-spin S=2 ground state with a large negative axial zero-field splitting parameter (D). nih.gov

Table 2: EPR Parameters for Mn(III)(tpfc)

| Parameter | Value | Reference |

|---|---|---|

| Spin State (S) | 2 | nih.gov |

| D (cm⁻¹) | -2.67(1) | nih.gov |

These zfs parameters are diagnostic for a [MnIII(Cor³⁻)]⁰ ground state description in four- or five-coordinate environments. nih.gov

For iron corroles, EPR is crucial in distinguishing between different valence isomers. nih.gov The formally Fe(IV) complexes can exist as either a genuine Fe(IV) species or an Fe(III)-corrole radical. These two isomers can be distinguished by their zfs parameters. nih.gov For example, an Fe(IV) complex with an axial phenyl ligand exhibits a D value of 21.1(2) cm⁻¹, whereas a complex with an axial chloride, which is described as an Fe(III)-corrole radical, has a D value of 14.6(1) cm⁻¹. nih.gov

Spectroscopic Scanning Tunneling Microscopy (STM) for Surface-Supported this compound

Scanning Tunneling Microscopy (STM) allows for the imaging of surfaces at the atomic and molecular level. birmingham.ac.uk When used in its spectroscopic mode (Scanning Tunneling Spectroscopy, STS), it can probe the local density of electronic states of molecules adsorbed on a surface. birmingham.ac.ukacs.org

The electronic and geometric properties of individual this compound, H₃(TpFPC), molecules adsorbed on a Au(111) surface have been investigated using low-temperature STM. acs.org The molecules were found to adsorb in two distinct, stable configurations on the surface. acs.org

By performing STS measurements, the energies of the molecular orbitals of individual H₃(TpFPC) molecules can be determined. acs.org For molecules decoupled from the metallic substrate by residing in a second layer, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were identified. acs.org

Table 3: Experimental Molecular Orbital Energies for Decoupled H₃(TpFPC) on Au(111)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -1.75 |

| LUMO | 1.15 |

| HOMO-LUMO Gap | 2.90 |

Data extracted from constant-current tunneling spectra. The experimental error is estimated to be ±0.05 eV. acs.org

These experimental findings can be compared with density functional theory (DFT) calculations, which, while having limitations in predicting absolute molecular orbital energies, are generally reliable in determining the symmetry and spatial extent of the orbitals. acs.org This combination of STM/STS and theoretical calculations provides a powerful approach to understanding the electronic structure of this compound at the single-molecule level on a surface. acs.org

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | H₃(tpfc) or H₃(TpFPC) |

| Chloro(5,10,15-tris(pentafluorophenyl)corrolato)iron(IV) | Fe(tpfc)Cl |

| Phenyl(5,10,15-tris(pentafluorophenyl)corrolato)iron(IV) | Fe(tpfc)Ph |

| (5,10,15-tris(pentafluorophenyl)corrolato)manganese(III) | Mn(tpfc) |

| (Triphenylphosphine)(5,10,15-tris(pentafluorophenyl)corrolato)cobalt(III) | Ph₃PCoIII(tpfc) |

| Gallium(III) this compound | Ga(tpfc) |

| Fe(Cl)(2-bromo-5,10,15-tris(triphenyl)phenyl corrole) | - |

| Imidazole (B134444) | - |

| Toluene | - |

| Pyrrole (B145914) | - |

Reactivity and Reaction Mechanisms of 5,10,15 Tris Pentafluorophenyl Corrole Systems

Electron Transfer Processes

The electron-donating and accepting properties of 5,10,15-tris(pentafluorophenyl)corrole, hereafter referred to as H₃(tpfc), and its metal complexes are fundamental to their reactivity. These properties are typically probed using electrochemical methods like cyclic voltammetry, which provide data on the potentials at which the molecule can be oxidized or reduced.

Anionic and Cationic Radical Formation

The formation of charged radical species is a key step in many reactions involving corroles. The trianionic corrole (B1231805) ligand can be oxidized to a π-cation radical, or the entire metallocorrole complex can undergo electron transfer processes centered either on the metal or the macrocycle.

The gallium(III) complex, [Ga(tpfc)(py)], provides a clear example of ligand-centered oxidation. Since Ga(III) is redox-inactive, the observed oxidation is unequivocally assigned to the corrole macrocycle, forming a stable corrole π-cation radical. researchgate.net Theoretical studies suggest that for metallocorroles with electron-withdrawing meso substituents, such as the pentafluorophenyl groups in (tpfc), the highest occupied molecular orbital (HOMO) is of a₂ symmetry. Consequently, one-electron oxidation is predicted to yield a ²A₂ ground-state radical cation. acs.org

On the other side of the electrochemical spectrum, the formation of the anionic species, the 5,10,15-tris(pentafluorophenyl)corrolato anion, has been characterized spectroscopically, confirming its stability in solution. researchgate.net

Electrochemical studies on cobalt and iron complexes of (tpfc) have detailed the stepwise reduction processes that generate anionic species. For instance, (Ph₃P)Co(III)(tpfc) and ClFe(IV)(tpfc) can be reduced sequentially to the M(II) and M(I) states. acs.orgnist.gov These reductions are crucial for the catalytic cycles involved in CO₂ reduction and H₂ evolution. The specific potentials for these electron transfer events highlight the influence of the central metal on the redox behavior of the complex.

| Complex | Process | E½ or Epc (V vs SCE) | Reference |

|---|---|---|---|

| (Ph₃P)Co(III)(tpfc) | Oxidation | 1.11 | nist.gov |

| Oxidation | 0.72 | ||

| Reduction (Coᴵᴵᴵ/Coᴵᴵ) | -0.42 (Epc) | ||

| Reduction (Coᴵᴵ/Coᴵ) | -1.44 | ||

| Reduction | -2.3 (Epc) | ||

| ClFe(IV)(tpfc) | Oxidation | 0.44 | nist.gov |

| Reduction (Feᴵⱽ/Feᴵᴵᴵ) | -1.01 (Epc) | ||

| Reduction (Feᴵᴵᴵ/Feᴵᴵ) | -1.60 | ||

| Reduction | -2.2 (Epc) |

Oxidative Reactivity of Metallocorroles

Metallocorroles, particularly those with the electron-deficient (tpfc) ligand, are effective catalysts for a range of oxidative transformations. The corrole's ability to stabilize high-valent metal centers is key to this reactivity.

Oxo- and Imido-Transfer Agents

High-valent manganese and chromium complexes of (tpfc) are notable for their ability to act as oxo- and imido-transfer agents. These reactions are central to processes like epoxidation, aziridination, and C-H amination.

Imido-Transfer: The reaction of Mn(III)(tpfc) with organic aryl azides under thermal or photolytic conditions yields mononuclear manganese(V)-imido complexes, (tpfc)Mn(V)(NAr). nih.gov These complexes feature a short Mn≡N triple bond and are capable of transferring the nitrene (NR) group. For example, the complex (tpfc)Mn(V)(NTs) (where Ts is p-toluenesulfonate) catalyzes the aziridination of alkenes and can abstract hydrogen atoms from C-H bonds. rsc.orgrsc.org Mechanistic studies of hydrogen atom transfer (HAT) from various substrates to (tpfc)Mn(V)(NTs) have revealed two distinct pathways: a concerted proton-electron transfer and a stepwise proton-gated electron transfer, depending on the substrate. acs.orgnih.gov

Oxo-Transfer: The manganese complex, Mn(III)(tpfc), serves as a potent catalyst for the epoxidation of olefins, such as styrene, using iodosylbenzene as the oxygen source. researchgate.net In this process, a relatively stable (oxo)manganese(V) corrole intermediate, (tpfc)Mn(V)(O), is formed and has been spectroscopically characterized. researchgate.net This high-valent oxo species is the active oxidant responsible for transferring an oxygen atom to the substrate. Further studies on the stoichiometric oxygen atom transfer (OAT) from isolated (oxo)manganese(V) corroles to sulfides have confirmed that these species are legitimate OAT agents, with their reactivity being tunable by modifying the corrole ligand. nih.gov

Reductive Reactivity of Metallocorroles

Complexes of this compound are also highly effective in mediating reductive catalysis, most notably for the production of hydrogen (H₂) from protons and the reduction of carbon dioxide (CO₂).

Hydrogen Evolution: Copper complexes of corroles have been identified as active catalysts for the hydrogen evolution reaction (HER). Studies have shown that the presence of strong electron-withdrawing substituents, such as the pentafluorophenyl groups on the (tpfc) ligand, significantly enhances the catalytic performance. acs.org The proposed mechanism involves the electrochemical reduction of the initial Cu(III) or Cu(II) complex by two electrons to form a catalytically active, doubly reduced species. This species then reacts with a proton source, such as trifluoroacetic acid, to generate a hydride intermediate, which subsequently leads to the formation of H₂. acs.orgsnnu.edu.cnfigshare.com

Carbon Dioxide Reduction: Cobalt and iron complexes of (tpfc) have been shown to electrocatalytically and photochemically reduce CO₂ to carbon monoxide (CO) and H₂. acs.orgnist.gov A key finding is that the M(I) oxidation state of these corrole complexes is reactive towards CO₂, a trait not typically observed for the corresponding porphyrin and phthalocyanine complexes, which require further reduction. acs.orgnist.gov Cyclic voltammetry in CO₂-saturated solutions shows catalytic currents upon reaching the Co(II)/Co(I) or Fe(II)/Fe(I) reduction potentials, confirming that these lower oxidation states are the active species in the catalytic cycle. acs.orgresearchgate.netrsc.org

Ligand Non-innocence in this compound Complexes

A defining feature of the corrole macrocycle is its "non-innocence," meaning the ligand can actively participate in redox processes, making the assignment of a formal oxidation state to the central metal ambiguous. In complexes of (tpfc), this is often described as an equilibrium between a high-valent metal with a closed-shell corrolate trianion (e.g., Mⁿ⁺(Cor³⁻)) and a lower-valent metal with an oxidized corrole π-cation radical (e.g., M⁽ⁿ⁻¹⁾⁺(Cor²⁻•)).

This behavior is particularly evident in iron corrole complexes. A species formally described as Fe(IV) might be better represented as a resonance hybrid of [Fe(IV)(tpfc³⁻)] and [Fe(III)(tpfc²⁻•)]. This ambiguity highlights the delocalization of electron density over the entire metal-macrocycle system. Electron paramagnetic resonance (EPR) studies on Mn(III)(tpfc) have helped to establish its ground state as a high-spin S=2 system, best described as [Mn(III)(Cor³⁻)], providing a baseline for understanding subsequent redox events where ligand non-innocence plays a role. nih.gov Theoretical calculations comparing gallium, copper, and nickel corroles further illuminate the fine balance between metal-centered and ligand-centered oxidation, a key aspect of the corrole's non-innocent character. acs.org

Unconventional Reactivity Patterns (e.g., Ring Expansion)

Beyond typical catalytic cycles, the this compound framework can undergo unconventional reactions. While ring expansion is a known transformation in related porphyrinoid systems, its direct observation in (tpfc) is less documented. In porphyrins, ring expansion can occur through the insertion of a carbon atom into the macrocyclic framework, converting a pyrrole (B145914) ring into a pyridine-like structure (a pyriporphyrin). nih.govresearchgate.net These reactions suggest that the corrole macrocycle, with its inherent strain due to the direct pyrrole-pyrrole bond, may also be susceptible to similar skeletal rearrangements under specific conditions.

A more directly observed unconventional reaction for H₃(tpfc) is its tendency to undergo oligomerization. When left in solution at room temperature under ambient light and air, the molecule can slowly transform, forming a 3,3'-linked corrole dimer and even a trimer. This reactivity highlights the susceptibility of the β-pyrrolic positions to oxidative coupling, a pathway that competes with other desired catalytic transformations.

Computational and Theoretical Investigations of 5,10,15 Tris Pentafluorophenyl Corrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for elucidating the structural and electronic characteristics of 5,10,15-Tris(pentafluorophenyl)corrole and its derivatives.

Geometry Optimization and Molecular Structure Prediction

DFT calculations have been instrumental in predicting the three-dimensional structure of this compound and its metal complexes. For instance, the geometry of manganese (III) this compound was optimized using the DFT (UB3LYP) method with a 6-31G* basis set. These calculations revealed that the manganese complex possesses a planar structure. pku.edu.cnresearchgate.net However, upon coordination with an axial ligand such as imidazole (B134444), the manganese atom is displaced from the corrole's N4 mean plane by 0.02734 nm. pku.edu.cnresearchgate.net

In contrast, studies on the free-base corrole (B1231805) have highlighted its nonplanar nature. The steric hindrance between the three hydrogen atoms within the core of the corrole contributes to deviations from planarity. This inherent nonplanarity is a key feature of the free-base form of such corroles.

| Compound | Computational Method | Key Structural Feature | Parameter |

|---|---|---|---|

| Manganese (III) this compound | DFT (UB3LYP/6-31G) | Planar corrole ring | - |

| Manganese (III) this compound with Imidazole | DFT (UB3LYP/6-31G) | Displacement of Mn from N4 plane | 0.02734 nm |

| Free-base this compound | DFT | Nonplanar distortion | - |

Electronic Structure and Frontier Molecular Orbitals Analysis

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides critical information about the electronic behavior of this compound. For the manganese (III) complex, Natural Bond Orbital (NBO) analysis has shown the electronic configuration of the central manganese atom to be (dxz)1(dyz)1(dz2)1(dx2-y2)1(dxy)0. pku.edu.cnresearchgate.net

The energies of the frontier orbitals are significantly affected by axial ligation. In the case of the imidazole adduct of the manganese (III) complex, the energies of the frontier orbitals were found to be notably higher than those of the unligated complex. pku.edu.cnresearchgate.net This shift in orbital energies upon coordination is indicative of a change in the electronic properties of the corrole.

| Compound | Computational Method | Orbital | Energy (eV) |

|---|---|---|---|

| Manganese (III) this compound | DFT (UB3LYP/6-31G) | α-HOMO | -5.65 |

| α-LUMO | -3.48 | ||

| Manganese (III) this compound with Imidazole | DFT (UB3LYP/6-31G) | α-HOMO | -5.01 |

| α-LUMO | -2.99 |

Spectroscopic Property Predictions (e.g., UV-Vis, NMR)

Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectra of these compounds. For the manganese (III) this compound and its imidazole adduct, electronic spectra were calculated using the TD-UB3LYP/6-31G* method. pku.edu.cnresearchgate.net These calculations helped in assigning the character of the observed spectral bands, noting that the Q band exhibits more "four-orbital" character than the Soret (B) band. pku.edu.cnresearchgate.net The calculations also identified charge-transfer (CT) bands, with the main contributions for the unligated complex arising from β-(HOMO-1) to β-(LUMO+5) and β-HOMO to β-(LUMO+4) transitions. pku.edu.cnresearchgate.net

While computational predictions of NMR spectra for this specific corrole are not extensively detailed in the available literature, experimental NMR studies provide a benchmark for future computational work. A detailed assignment of the 1H, 13C, 15N, and 19F NMR chemical shifts for 5,10,15-tris(pentafluorophenyl)tetra-15N corrole has been reported, which can serve as a valuable reference for validating theoretical predictions.

| Compound | Computational Method | Band | Calculated Wavelength (nm) | Major Contributions |

|---|---|---|---|---|

| Manganese (III) this compound | TD-UB3LYP/6-31G | Soret (B) Band | ~400 | - |

| Q Band | ~600 | - | ||

| Manganese (III) this compound with Imidazole | TD-UB3LYP/6-31G | Soret (B) Band | ~420 | - |

| Q Band | ~620 | - |

Semi-Empirical Calculation Methods (e.g., PM7) for Reaction Pathways

Semi-empirical methods, such as PM7, offer a computationally less expensive alternative to DFT for exploring reaction mechanisms. Such methods have been applied to investigate the reactivity of corroles. For instance, semi-empirical calculations were used to explore the possible mechanistic pathways in the reaction of 5,10,15-tris(pentafluorophenyl)corrolatogallium(III) and the free-base this compound with sarcosine (B1681465) and paraformaldehyde. These calculations suggested that the formation of the observed (dimethylamino)methyl corrole isomers likely proceeds through a Mannich-type reaction. nih.gov This application demonstrates the utility of semi-empirical methods in providing initial mechanistic insights for complex reactions involving this corrole.

Excited-State Charge Transfer Studies

The investigation of excited-state charge transfer is crucial for understanding the photophysical properties of corroles. TD-DFT calculations on manganese (III) this compound have identified charge-transfer bands in its electronic spectrum. pku.edu.cnresearchgate.net For the unligated complex, the CT band is mainly attributed to transitions from β-(HOMO-1) to β-(LUMO+5) and β-HOMO to β-(LUMO+4). pku.edu.cnresearchgate.net In the presence of an imidazole ligand, the primary contributions to the CT band shift to transitions from β-(HOMO-1) to β-(LUMO+3) and β-HOMO to β-(LUMO+4). pku.edu.cnresearchgate.net These findings indicate that the nature of excited-state charge transfer can be modulated by axial coordination. However, detailed computational studies focusing specifically on the dynamics and nature of excited-state charge transfer in the free-base this compound are not extensively documented in the reviewed literature.

Intermolecular Interactions and Axial Coordination Modeling

Computational modeling has been effectively used to study intermolecular interactions and the specifics of axial coordination in metallo-derivatives of this compound. DFT calculations have been performed to investigate the axial coordination behavior of the manganese (III) complex with various N-based ligands, including imidazole, methylimidazole, and pyridine (B92270). pku.edu.cn These studies have shown that stable axial coordination complexes are formed, and the coordination binding strength follows the order imidazole > 4-methylimidazole (B133652) > pyridine, which is in agreement with experimental findings. pku.edu.cn

Advanced Structural Characteristics of 5,10,15 Tris Pentafluorophenyl Corrole

X-ray Crystallographic Analysis of Free-Base and Metallocorroles

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional structure of H₃TPFC in both its free-base form and as a ligand in various metal complexes. These studies provide fundamental data on the molecule's geometry, from the planarity of the macrocycle to the specific coordination environment of chelated metals.

Unlike the more flexible porphyrin macrocycle, the corrole (B1231805) ring system is generally more rigid due to the direct C1-C19 linkage. However, significant non-planar distortions are observed, particularly in free-base corroles. The primary driving force for these distortions is the steric repulsion among the three hydrogen atoms within the congested inner core. uit.noresearchgate.net This crowding forces some pyrrole (B145914) rings out of the mean plane of the macrocycle.

In the solid state, the free-base H₃TPFC molecule exhibits a non-planar, unsymmetrical structure. acs.orgresearchgate.net The distortion is primarily a saddling of the macrocycle, where adjacent pyrrole rings are tilted in opposite directions with respect to the mean plane. uit.no While peripheral substituents can add to the steric strain, density functional theory (DFT) calculations have shown that even sterically unhindered triarylcorroles exhibit significant non-planar distortions, underscoring the dominant role of the internal NH protons. uit.no Upon chelation to a metal ion, the corrole macrocycle tends to become significantly more planar as the inner-core protons are removed. researchgate.net

Table 1: Representative Non-Planar Distortions in Corroles

| Compound | Distortion Type | Key Feature | Reference |

| Free-Base H₃TPFC | Saddled | Significant deviation from planarity due to steric repulsion of three internal N-H protons. | uit.no |

| 2,3,7,8,12,13,17,18-octabromo-5,10,15-tris(pentafluorophenyl)corrole | Saddled/Twisted | Exhibits one of the strongest non-planar distortions observed for a free-base corrole. | uit.no |

| [Ga(tpfc)(py)] | Near-Planar | The macrocycle adopts a much more conventional, relatively planar geometry upon metal insertion and deprotonation. | researchgate.net |

As a trianionic ligand, the TPFC macrocycle stabilizes a wide range of metal ions, often in high oxidation states. X-ray diffraction studies of these metallocorroles have detailed the coordination environments, which are typically five- or six-coordinate.

A common geometry is the square pyramidal configuration, where the metal ion is coordinated to the four nitrogen atoms of the corrole core and one axial ligand. In these structures, the metal atom is typically displaced from the mean plane defined by the four coordinating nitrogen atoms (the N₄ plane). For example, in a manganese-ethanol complex of a related corrole, the Mn atom was found to be 0.410(2) Å out of the corrole plane. nih.gov DFT calculations for an imidazole (B134444) adduct of manganese(III) TPFC, (TPFC)Mn(Im), predicted a similar displacement of 0.27 Å. researchgate.netpku.edu.cn Likewise, the cobalt atom in a (triphenylphosphine)cobalt(III) complex of a dinitro-tritolylcorrole is displaced by 0.2734(15) Å from the N₄ plane. lsu.edu

Six-coordinate geometries, such as distorted octahedra, are also observed, particularly with smaller metal ions or in the presence of two axial ligands. researchgate.net The precise bond lengths and angles are influenced by the nature of the metal, its oxidation state, and the identity of any axial ligands.

Table 2: Selected Metal Coordination Parameters for TPFC and Related Corrole Complexes

| Complex | Metal Ion | Coordination Geometry | Metal Displacement from N₄ Plane (Å) | Avg. M-N Bond Length (Å) | Reference(s) |

| (TPFC)Mn(Im) (DFT calculation) | Mn(III) | Square Pyramidal | 0.27 | Not Reported | researchgate.netpku.edu.cn |

| [Ga(tpfc)(py)] | Ga(III) | Square Pyramidal | Not specified | ~1.97 | researchgate.net |

| 3,12-(NO₂)₂TTCorrCoPPh₃ | Co(III) | Square Pyramidal | 0.2734 | 1.878 | lsu.edu |

| Pyridinate–iron(III) tris(pentafluorophenyl)corrole | Fe(III) | Square Pyramidal | Not specified | Not Reported | researchgate.net |

Note: TTCorr = tritolylcorrole

The non-planar conformations inherent to free-base corroles, including H₃TPFC, are intrinsically chiral. uit.no The saddled distortion of the macrocycle lacks a plane of symmetry, meaning the molecule and its mirror image are non-superimposable. While solutions of the free-base corrole typically contain a rapidly equilibrating racemic mixture of these enantiomers, the distinct chiral configurations can be observed in the solid state or when interacting with other chiral entities or surfaces. uit.noscilit.com

Furthermore, the presence of bulky meso substituents can lead to hindered rotation around the bond connecting the phenyl ring to the macrocycle. This restricted rotation can give rise to stable atropisomers, which are a form of axial chirality. The existence of atropisomers has been noted for some fluorinated corrole derivatives. nih.gov This phenomenon adds another layer of stereochemical complexity to the system, with potential implications for applications in asymmetric catalysis or chiroptical materials.

Surface Adsorption Studies

Expanding the application of corroles to molecular electronics and surface-based catalysis requires a fundamental understanding of their behavior when adsorbed onto solid substrates. Studies on H₃TPFC have provided foundational knowledge of its interaction with surfaces at the single-molecule level.

Scanning tunneling microscopy (STM) has been used to investigate the adsorption of individual H₃TPFC molecules on a gold surface, Au(111). acs.org The studies revealed that the molecule adsorbs non-dissociatively, meaning the three inner-core protons remain intact. scilit.com The corrole macrocycle adopts a tilted configuration relative to the surface. This is in contrast to many metalloporphyrins, which often lie flat.

This interaction with the surface is specific enough to distinguish between the inherent chiral conformations of the molecule. The adsorption of the racemic mixture of H₃TPFC from the gas phase onto the gold surface results in a pair of chiral molecule-substrate configurations that are clearly distinguishable in STM images, effectively resolving the enantiomers on the surface. scilit.com

A significant challenge in studying single molecules on conductive surfaces is the strong electronic interaction (hybridization) between the molecule's orbitals and the electronic bands of the substrate. nih.gov This interaction can significantly alter the intrinsic electronic properties of the molecule. To overcome this, electronic decoupling strategies are employed.

For H₃TPFC, effective decoupling has been achieved by depositing it not on the bare metal, but on an intermediate organic layer. acs.orgscilit.com This buffer layer physically separates the corrole from the metal and acts as a thin insulating film, weakening the electronic coupling. This strategy allows for the investigation of the frontier molecular orbitals of an almost undisturbed H₃TPFC molecule via scanning tunneling spectroscopy (STS), providing insight into its intrinsic electronic structure, which is crucial for its potential use in molecular electronic devices. acs.org Other common decoupling strategies include the use of ultrathin insulating layers like metal oxides or hexagonal boron nitride. nih.gov

Applications of 5,10,15 Tris Pentafluorophenyl Corrole in Chemical Transformations and Advanced Materials

Catalysis

Electrocatalysis for Energy Conversion

Metal complexes of TpFPC have demonstrated significant promise as electrocatalysts for critical energy conversion reactions, including water splitting (both oxidation and reduction) and the reduction of oxygen and carbon dioxide. These processes are fundamental to renewable energy technologies such as fuel cells and the production of solar fuels.

The oxidation of water to produce molecular oxygen is a crucial half-reaction in artificial photosynthesis. Cobalt complexes of TpFPC have emerged as efficient single-site molecular catalysts for this process. A notable example, [Co(tpfc)(py)₂] (where tpfc = 5,10,15-tris(pentafluorophenyl)corrole and py = pyridine), when coated onto an indium tin oxide (ITO) electrode, catalyzes water oxidation with a turnover frequency of 0.20 s⁻¹ at an applied potential of 1.4 V (vs. Ag/AgCl) in a neutral pH 7 buffer. rsc.org The stability of this complex under catalytic conditions has been confirmed through various spectroscopic and microscopic techniques, verifying it as the true molecular catalyst. rsc.org

Further studies on a series of cobalt(III)-TpFPC complexes with different axial ligands (e.g., pyridine (B92270), 4-cyanopyridine, 1-methylimidazole) have shown that the electronic properties of these ligands significantly influence the catalytic activity. rsc.org By modifying the axial ligand, the onset overpotential for water oxidation can be tuned, typically ranging from 510 to 580 mV in a pH 7.0 phosphate buffer. rsc.org Density functional theory (DFT) calculations and experimental results suggest that the rate-determining step in the catalytic cycle is the formation of the O–O bond, with a calculated activation barrier of 18.1 kcal mol⁻¹. rsc.org

Table 1: Performance of Cobalt-TpFPC Complexes in Water Oxidation Electrocatalysis

| Catalyst | Electrode | pH | Applied Potential (V vs. Ag/AgCl) | Turnover Frequency (s⁻¹) | Onset Overpotential (mV) |

|---|---|---|---|---|---|

| [Co(tpfc)(py)₂] | ITO | 7.0 | 1.4 | 0.20 rsc.org | - |

The oxygen reduction reaction (ORR) is a key process at the cathode of fuel cells. Metal complexes of TpFPC, particularly those involving cobalt, have been identified as active electrocatalysts for this reaction. aprilsci.comaprilsci.com The high electronegativity of the fluorine atoms in the TpFPC ligand enhances the catalytic performance of the central metal ion. While specific performance metrics such as overpotential and electron transfer numbers for TpFPC-based catalysts are areas of ongoing research, their potential as cost-effective alternatives to platinum-based catalysts is a significant driver for their investigation in fuel cell technology. aprilsci.com

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical strategy for mitigating greenhouse gas emissions and producing renewable fuels. Manganese and cobalt complexes of TpFPC have been shown to be effective catalysts for this transformation. aprilsci.comaprilsci.com Research on related manganese-based molecular catalysts has demonstrated exceptional performance, achieving a high Faradaic efficiency of 97% for the conversion of CO₂ to carbon monoxide (CO). d-nb.info This system operates at a low overpotential of 0.49 V and exhibits a remarkable turnover frequency of up to 38,347 h⁻¹, among the highest reported for heterogeneous electrocatalysts for CO₂ reduction. d-nb.info These findings highlight the potential of designing highly efficient catalysts based on the TpFPC framework for CO₂ valorization.

Table 2: Performance of a Manganese-based Molecular Catalyst in CO₂ Reduction

| Product | Max. Faradaic Efficiency (%) | Overpotential (V) | Turnover Frequency (h⁻¹) |

|---|

Hydrocarbon Activation and Oxidation Reactions

The selective oxidation of hydrocarbons under mild conditions is a significant challenge in industrial chemistry. Iron complexes of TpFPC have proven to be effective catalysts for the activation and oxidation of both alkanes and alkenes at room temperature. researchgate.net

Utilizing 70% tert-butyl hydroperoxide as the oxidant, an iron(TpFPC) complex can catalyze the oxidation of various hydrocarbons. researchgate.net The reaction mechanism is proposed to involve the homolytic cleavage of the O-O bond of the hydroperoxide, initiated by the iron corrole (B1231805) complex. researchgate.netresearchgate.net This generates reactive radicals that proceed to oxidize the hydrocarbon substrates. This catalytic system demonstrates the ability to functionalize unactivated C-H bonds, a highly desirable transformation in synthetic chemistry. researchgate.net

The oxidation of alkenes to form epoxides is a key transformation in organic synthesis, as epoxides are versatile intermediates for producing a wide array of chemicals. The iron(TpFPC)/tert-butyl hydroperoxide system is also active in alkene epoxidation. researchgate.net For instance, the oxidation of cyclohexene yields multiple oxygenated products, demonstrating the catalyst's ability to perform this transformation. The development of TpFPC-based catalysts provides a pathway for efficient and selective epoxidation reactions under mild, environmentally friendly conditions.

Table 3: Catalytic Oxidation of Hydrocarbons with Iron(TpFPC)

| Substrate | Oxidant | Catalyst | Key Transformation |

|---|---|---|---|

| Alkanes | tert-butyl hydroperoxide | Iron(TpFPC) | C-H hydroxylation researchgate.net |

Hydroxylation Catalysis

Metallo-complexes of this compound have demonstrated significant efficacy in the catalytic hydroxylation of hydrocarbons, a chemically challenging and important transformation. In particular, the iron(IV) chloride complex of this corrole has been identified as a potent catalyst for the oxidation of alkanes at room temperature.

The catalytic cycle is believed to involve a high-valent iron-oxo species as the active oxidant, which is a common theme in both synthetic and biological hydroxylation reactions mediated by iron-containing compounds. The electron-deficient nature of the pentafluorophenyl-substituted corrole ligand is thought to enhance the reactivity of the iron center, thereby facilitating the activation of C-H bonds.

Table 1: Catalytic Performance of [(F15TPC)FeCl] in Alkane Hydroxylation

| Substrate | Product | Oxidant | Yield (%) | Selectivity (%) |

| Cyclohexane | Cyclohexanol | m-CPBA | 50 | 100 |

| Adamantane | Adamantanols | m-CPBA | up to 75 | High regioselectivity |

Aziridination of Olefins